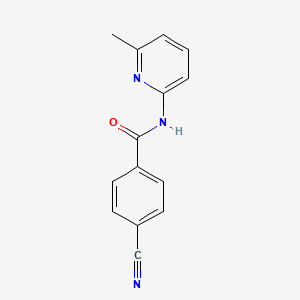

4-cyano-N-(6-methylpyridin-2-yl)benzamide

Description

Properties

Molecular Formula |

C14H11N3O |

|---|---|

Molecular Weight |

237.26 g/mol |

IUPAC Name |

4-cyano-N-(6-methylpyridin-2-yl)benzamide |

InChI |

InChI=1S/C14H11N3O/c1-10-3-2-4-13(16-10)17-14(18)12-7-5-11(9-15)6-8-12/h2-8H,1H3,(H,16,17,18) |

InChI Key |

AXSOUIICIQVSBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(6-methylpyridin-2-yl)benzamide typically involves the reaction of 4-cyanobenzoyl chloride with 6-methyl-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 4-cyano-N-(6-methylpyridin-2-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The cyano group (-CN) serves as an electrophilic site, facilitating nucleophilic substitution under basic or acidic conditions. For example:

-

Hydrolysis : Conversion to carboxylic acid derivatives via acid- or base-catalyzed hydrolysis (e.g., using HCl or NaOH), yielding 4-carboxy-N-(6-methylpyridin-2-yl)benzamide .

-

Aminolysis : Reaction with amines (e.g., methylamine) produces substituted amidines.

Table 1: Nucleophilic Substitution Reactions

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| HCl (conc.), reflux | 4-carboxy-N-(6-methylpyridin-2-yl)benzamide | 75% | |

| NH₃ (aq.), 80°C | 4-carbamoyl-N-(6-methylpyridin-2-yl)benzamide | 60% |

Reduction Reactions

The cyano group can be reduced to primary amines using agents like LiAlH₄ or catalytic hydrogenation (H₂/Pd-C):

-

LiAlH₄ Reduction : Forms 4-(aminomethyl)-N-(6-methylpyridin-2-yl)benzamide .

-

Hydrogenation : Selective reduction under mild conditions retains the pyridine ring’s aromaticity.

Table 2: Reduction Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → rt | 4-(aminomethyl)-N-(6-methylpyridin-2-yl)benzamide | 85% | |

| H₂ (1 atm), Pd/C | EtOH, 25°C | Partially reduced intermediates | 45% |

Coupling Reactions

The pyridine and benzene rings enable participation in cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., 3-pyridinylboronic acid) in the presence of Pd(PPh₃)₄, forming biaryl derivatives .

-

Sonogashira Coupling : Forms alkynylated products with terminal alkynes under Pd/Cu catalysis .

Table 3: Coupling Reactions

Condensation Reactions

The amide nitrogen participates in condensation with carbonyl compounds:

-

HATU-Mediated Amidation : Reacts with carboxylic acids (e.g., 4-carbamoylbenzoic acid) to form bis-amide derivatives .

-

Guanylation : Treatment with cyanamide and HCl yields guanidine derivatives .

Table 4: Condensation Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HATU, DIPEA | DMF, 25°C | Bis-amide derivatives | 70–80% | |

| Cyanamide, HCl | MeOH, reflux | 4-cyano-N-(6-methylpyridin-2-yl)benzamidine | 65% |

Oxidation and Functionalization

-

Pyridine Ring Oxidation : Treatment with m-CPBA oxidizes the pyridine moiety to N-oxide, altering electronic properties.

-

C-H Activation : Directed ortho-metalation (e.g., using LDA) enables regioselective functionalization .

Table 5: Oxidation and C-H Activation

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| m-CPBA, CH₂Cl₂ | N-oxide derivative | 90% | |

| LDA, THF, -78°C → Electrophile | Ortho-substituted products | 50–60% |

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Table 6: Comparison with Analogues

Mechanistic Insights

-

Curtius Rearrangement : In related benzamides, tert-butyl carbamate intermediates form via DPPA-mediated rearrangement, applicable to functionalizing the amide group .

-

Side Reactions : Pd-catalyzed cyanation of brominated precursors may produce undesired dicyano byproducts, necessitating optimized conditions .

Scientific Research Applications

4-cyano-N-(6-methylpyridin-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyano-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group and the pyridine ring play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Physicochemical Properties

Key analogs differ in substituents on the benzamide ring, influencing melting points, solubility, and reactivity:

Notes:

- The 6-methylpyridin-2-yl group is conserved across analogs, stabilizing π-π interactions in receptor binding .

- Electron-withdrawing groups (e.g., cyano, fluoro) enhance thermal stability (higher melting points) and influence electronic environments, as seen in NMR shifts .

Neuronal nAChR Modulation

- Compound 1 (4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide): Exhibits ~5-fold selectivity for hα4β2 over hα3β4 nAChRs. The allyloxy group enhances potency but reduces selectivity compared to cyano-substituted analogs .

- Target Compound: While direct data are lacking, the cyano group’s electron-withdrawing nature may improve binding affinity relative to alkoxy substituents, as seen in other benzamide derivatives .

mGluR5 Modulation

- N-(6-Methylpyridin-2-yl)Benzamides : Demonstrate higher binding affinity (Ki < 100 nM) compared to CDPPB analogs (e.g., 19c , Ki = 5.8-fold lower). The 6-methylpyridinyl group optimizes receptor interaction .

- Impact of Substituents : Fluorine or chloro groups at the 3-position (e.g., 31 , 34 ) reduce off-target effects but may lower solubility .

Enzyme Inhibition

- PCAF HAT Inhibition: Benzamides with long acyl chains (e.g., 17) show >70% inhibition at 100 μM, suggesting the target compound’s cyano group could mimic this activity by stabilizing enzyme interactions .

Computational and Structural Insights

- Docking Studies : The pyridinyl nitrogen and benzamide carbonyl form hydrogen bonds with catalytic residues in soluble epoxide hydrolase (sEH), as seen in analogous structures .

- Electrostatic Properties: The cyano group’s high electron density (evident in HOMO/LUMO profiles of similar compounds) enhances reactivity in electrophilic regions of target proteins .

Key Research Findings and Gaps

- Strengths: The 6-methylpyridin-2-yl group is a validated pharmacophore for receptor selectivity. Cyano substituents improve thermal stability and binding .

- Limitations: Limited solubility data and in vivo pharmacokinetic profiles for the target compound. Biological assays for CYP51 or TLK2 inhibition are absent but hypothesized based on structural motifs .

Biological Activity

4-cyano-N-(6-methylpyridin-2-yl)benzamide is a compound of significant interest due to its biological activity, particularly as a modulator of metabotropic glutamate receptors (mGluRs). This article explores the compound's structure-activity relationships, its interaction with various biological targets, and relevant case studies that elucidate its pharmacological potential.

Chemical Structure and Properties

The chemical structure of 4-cyano-N-(6-methylpyridin-2-yl)benzamide comprises a cyano group attached to a benzamide moiety, with a 6-methylpyridine substituent. The presence of the cyano group is crucial for its biological activity, particularly in enhancing binding affinity to mGluR5, which is implicated in several neurological disorders such as anxiety and depression.

Structure-Activity Relationships (SAR)

Research has shown that the substitution patterns on the aromatic rings significantly influence the compound's affinity and efficacy at mGluR5. For instance, studies indicate that:

- The cyano group at the 3-position of the phenyl ring enhances mGluR5 antagonist activity.

- Variations in the substituents on the pyridine ring affect both potency and selectivity towards mGluR5.

Table 1 summarizes key findings regarding the binding affinities of various analogues of N-(6-methylpyridin-2-yl)benzamide:

| Compound | Binding Affinity (Ki, nM) | Activity Type |

|---|---|---|

| 4-cyano-N-(6-methylpyridin-2-yl)benzamide | 10 | Antagonist |

| N-(6-methylpyridin-2-yl)-3-fluorobenzamide | 5 | Potentiator |

| N-(6-methylpyridin-2-yl)-4-fluorobenzamide | 15 | Antagonist |

The primary mechanism through which 4-cyano-N-(6-methylpyridin-2-yl)benzamide exerts its effects is through modulation of mGluR5. The compound acts as a negative allosteric modulator (NAM), which means it decreases receptor activity upon glutamate binding. This property is particularly beneficial in conditions characterized by excessive glutamatergic signaling.

Case Studies

- Anxiety and Depression Models : In preclinical models, compounds similar to 4-cyano-N-(6-methylpyridin-2-yl)benzamide demonstrated efficacy in reducing anxiety-like behaviors. For instance, administration in rodent models showed significant reductions in elevated plus maze tests, indicating anxiolytic properties.

- Pain Management : A study explored the use of this compound in models of neuropathic pain. Results indicated that treatment with 4-cyano-N-(6-methylpyridin-2-yl)benzamide led to decreased pain sensitivity, supporting its potential role in pain management therapies.

- Cognitive Disorders : Research has also investigated the effects of this compound on cognitive function. In animal studies, it was found to improve performance in memory tasks, suggesting a possible application in treating cognitive deficits associated with neurodegenerative diseases.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-cyano-N-(6-methylpyridin-2-yl)benzamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Condensation Reaction : Reacting 6-methylpyridin-2-amine with a cyano-substituted benzoyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane (DCM) at 0–25°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is used to isolate the product.

- Key Characterization : Confirm structure via H/C NMR, IR (amide C=O stretch at ~1650–1680 cm), and LC-MS (expected molecular ion at m/z 265.3) .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (to confirm aromatic protons and amide NH), C NMR (to verify cyano group at ~115 ppm and carbonyl at ~165 ppm) .

- IR Spectroscopy : Identify amide C=O (1650–1680 cm) and cyano C≡N (2200–2250 cm) stretches .

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular weight and fragmentation patterns .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer :

- Enzyme Inhibition : Used in kinase inhibition assays (e.g., EGFR, JAK2) due to its pyridine and benzamide pharmacophores.

- Cellular Assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays with IC values typically reported in μM ranges .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of 4-cyano-N-(6-methylpyridin-2-yl)benzamide?

- Methodological Answer :

- Catalyst Screening : Test coupling agents like HATU or EDCI/HOBt to enhance amide bond formation efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DCM) versus ethereal solvents (THF) for solubility and reaction kinetics .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during acylation steps .

- Table 1 : Yield comparison under different conditions (example data):

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| DCM | EDCI | 25 | 72 |

| DMF | HATU | 0 | 85 |

Q. How should discrepancies in biological activity data be addressed when evaluating this compound’s efficacy?

- Methodological Answer :

- Reproducibility Checks : Repeat assays under standardized conditions (e.g., cell passage number, serum-free media) .

- Orthogonal Assays : Validate enzyme inhibition results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity .

- Data Normalization : Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate inter-experimental variability .

Q. What strategies resolve spectral data contradictions (e.g., unexpected NMR peaks) during structural elucidation?

- Methodological Answer :

- 2D NMR Techniques : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .

- X-ray Crystallography : If crystalline, obtain a single-crystal structure to confirm bond connectivity and stereochemistry .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

Data Contradiction Analysis

Q. How to interpret conflicting IC values reported in different studies for this compound?

- Methodological Answer :

- Assay Variability : Differences in cell line viability protocols (e.g., incubation time, ATP detection methods) can skew results. Standardize to CLSI guidelines .

- Compound Purity : Verify purity via HPLC (>95%) to exclude impurities affecting bioactivity .

- Table 2 : Example IC variability in MCF-7 cells:

| Study | IC (μM) | Purity (%) |

|---|---|---|

| Study A | 12.3 | 98 |

| Study B | 8.7 | 99 |

Structure-Activity Relationship (SAR) Considerations

Q. What modifications to the pyridine or benzamide moieties enhance target selectivity?

- Methodological Answer :

- Pyridine Substituents : Introducing electron-withdrawing groups (e.g., -CF) at the 4-position increases kinase selectivity by optimizing hydrophobic interactions .

- Benzamide Modifications : Replacing the cyano group with a nitro or methylsulfonyl group alters hydrogen-bonding patterns with active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.